{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid
Description
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid is a synthetic heterocyclic compound combining a tetrazole core with a substituted morpholine moiety and an acetic acid side chain. The tetrazole ring (1H-tetrazol-1-yl) is a nitrogen-rich aromatic system known for its bioisosteric properties, often serving as a carboxylate replacement in medicinal chemistry . The acetic acid moiety contributes to solubility and enables coordination or ionic interactions, which may influence pharmacological activity or crystallinity .
Properties
Molecular Formula |
C10H17N5O3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[5-[(2,6-dimethylmorpholin-4-yl)methyl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H17N5O3/c1-7-3-14(4-8(2)18-7)5-9-11-12-13-15(9)6-10(16)17/h7-8H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
MKUVHPKTZNXZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NN=NN2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid generally follows these steps:
Step 1: Formation of the Tetrazole Ring
Tetrazoles are commonly synthesized via [3+2] cycloaddition reactions between azides and nitriles or via cyclization of hydrazine derivatives with appropriate precursors. The tetrazole ring in this compound is attached at the 1-position to an acetic acid moiety.Step 2: Introduction of the Morpholinylmethyl Substituent
The 2,6-dimethylmorpholine substituent is typically introduced by alkylation of the tetrazole ring nitrogen with a suitable chloromethyl or bromomethyl derivative of the morpholine. The morpholine ring itself is synthesized or commercially obtained with methyl groups at the 2 and 6 positions.Step 3: Attachment of the Acetic Acid Group
The acetic acid group is linked to the tetrazole ring via a methylene bridge, often introduced by alkylation with a haloacetic acid derivative or by subsequent oxidation of an alcohol precursor.
Specific Reported Synthetic Procedures
While direct literature on this exact compound’s synthesis is limited, closely related tetrazole-acetic acid derivatives with morpholine substituents have been prepared using the following methodologies:
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| Tetrazole ring synthesis | Reaction of nitrile with sodium azide in presence of ammonium chloride or Lewis acid catalyst (e.g., InCl3) | Formation of 1H-tetrazole ring with moderate to high yields (70-95%) |
| Morpholinylmethyl substitution | Alkylation with 2,6-dimethylmorpholin-4-ylmethyl chloride/bromide in polar aprotic solvent (DMF, DMSO) with base (K2CO3 or NaH) | Selective N-alkylation at tetrazole nitrogen, yields 60-85% |
| Acetic acid group introduction | Alkylation with haloacetic acid derivatives or ester hydrolysis | Formation of acetic acid side chain, yields 80-90% |
Catalysts such as indium(III) chloride (InCl3) have been reported to facilitate multi-component reactions involving tetrazole and heterocyclic ring formation under mild conditions and ultrasound irradiation, improving yields and reaction times.
Optimized Reaction Conditions (Example from Related Tetrazole Syntheses)
| Parameter | Condition | Effect on Yield/Reaction |
|---|---|---|
| Catalyst | InCl3 (20 mol%) | Highest yield (~95%) |
| Solvent | 50% Ethanol/Water mixture | Optimal solubility and reaction rate |
| Temperature | 40 °C | Optimal for reaction kinetics |
| Reaction Time | 20 minutes (ultrasound-assisted) | Shortened time with high yield |
| Base | K2CO3 or NaH | Facilitates alkylation |
Ultrasound irradiation accelerates the reaction and enhances selectivity, particularly in multi-component or one-pot syntheses.
Analytical Data and Characterization
Synthesized compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the presence of morpholine methyl groups, tetrazole ring protons, and acetic acid methylene protons.
- Infrared (IR) Spectroscopy: Identifying characteristic tetrazole ring vibrations (~1500-1600 cm^-1) and carboxylic acid O-H stretch (~2500-3300 cm^-1).
- Mass Spectrometry (MS): Molecular ion peak consistent with 255.27 g/mol.
- Elemental Analysis: Consistency with C10H17N5O3 composition.
These confirm the successful synthesis of the target molecule.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Tetrazole ring formation | Nitrile + sodium azide + NH4Cl or InCl3 catalyst | 70-95 | Cycloaddition or cyclization |
| 2 | N-alkylation | 2,6-dimethylmorpholin-4-ylmethyl halide + base | 60-85 | Selective substitution on tetrazole N |
| 3 | Acetic acid installation | Haloacetic acid derivative alkylation or ester hydrolysis | 80-90 | Introduction of acetic acid side chain |
Chemical Reactions Analysis
Types of Reactions
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The tetrazole ring and morpholine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Biological Activity
Overview
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid, also known as its hydrochloride form (CAS No. 1185299-94-8), is a compound characterized by a tetrazole ring and a morpholine moiety. This unique structure imparts diverse biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C10H18ClN5O3
- Molecular Weight : 291.74 g/mol
- IUPAC Name : 2-[5-[(2,6-dimethylmorpholin-4-yl)methyl]tetrazol-1-yl]acetic acid; hydrochloride
Biological Activities
Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that tetrazole compounds possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens using the disc diffusion method, demonstrating zones of inhibition comparable to standard antibiotics such as ciprofloxacin and fluconazole .
- Anti-inflammatory and Analgesic Effects : Some tetrazole derivatives have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Anticancer Potential : The compound's ability to interfere with cellular processes has led to investigations into its anticancer properties. Certain tetrazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro .
- Anticonvulsant Activity : Research has identified the anticonvulsant potential of some tetrazole derivatives, suggesting their utility in managing seizure disorders .
- Antihypertensive Effects : The modulation of vascular responses by tetrazole compounds indicates possible applications in hypertension treatment .
Case Studies and Research Findings
A selection of studies highlights the biological activity of related tetrazole compounds:
The biological activity of {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid is believed to stem from its ability to interact with various biological targets. The tetrazole ring can act as a bioisostere for carboxylic acids or amides, influencing receptor binding and activity modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol)* | Notable Features |
|---|---|---|---|---|
| {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid | Tetrazole | 2,6-dimethylmorpholin-4-ylmethyl, acetic acid | ~325 (estimated) | Combines tetrazole’s bioisosteric potential with morpholine’s lipophilicity. |
| (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid (, Compound 14/15) | Tetrazole + thiazine | Thiadiazole-thio, carboxy groups | ~530 (estimated) | Complex heterocyclic system with thiadiazole and thiazine rings; likely targets bacterial enzymes . |
| 2-(1H-Tetrazol-1-yl)acetic acid monohydrate () | Tetrazole | Acetic acid | 148.12 (exact) | Simplest tetrazole-acetic acid derivative; used as a pharmaceutical intermediate and metal ligand . |
*Molecular weights are estimated unless exact values are provided.
- Key Differences: The target compound’s morpholine group distinguishes it from the thiadiazole-thio and thiazine moieties in ’s compounds, which may alter target selectivity or metabolic stability.
Pharmacological Activity
- Target Compound : Likely exhibits antimicrobial or enzyme-inhibitory activity due to tetrazole’s role in disrupting bacterial cell-wall synthesis (inferred from structural analogs) . The morpholine group may improve pharmacokinetic properties compared to simpler derivatives.
- Compounds : The thiadiazole-thio and thiazine components suggest broad-spectrum antibiotic activity , possibly targeting penicillin-binding proteins or β-lactamases .
- Compound : Primarily a synthetic intermediate; its coordination properties with metals (e.g., Zn²⁺, Cu²⁺) are well-documented, enabling applications in catalysis or metallodrugs .
Physicochemical Properties
- Solubility : The acetic acid group in all three compounds enhances water solubility. However, the target compound’s morpholine substituent likely reduces solubility compared to the parent 2-(1H-tetrazol-1-yl)acetic acid .
- Crystallinity: The monohydrate form of 2-(1H-tetrazol-1-yl)acetic acid () exhibits a stable crystal lattice due to hydrogen bonding, whereas the target compound’s bulky morpholine group may hinder crystallization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of azide precursors with nitriles in the presence of catalysts (e.g., ZnBr₂) under controlled temperatures (50–80°C). Solvents like acetonitrile or water are critical for stabilizing intermediates. For the morpholine-substituted tetrazole, pre-functionalization of the morpholine moiety (e.g., 2,6-dimethylmorpholine) prior to coupling with the tetrazole-acetic acid core is recommended. Reaction monitoring via TLC or HPLC ensures intermediate purity .
- Key Considerations : Optimize pH (6–8) to avoid decomposition of acid-sensitive intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation of the tetrazole ring .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups on morpholine, tetrazole-CH₂-acetic acid linkage). Aromatic protons in the morpholine ring appear as distinct multiplets (δ 3.5–4.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) resolve impurities. High-resolution MS validates molecular weight (e.g., [M+H]+ calcd. for C₁₂H₂₀N₅O₃: 306.15) .
- IR Spectroscopy : Peaks at ~1710 cm⁻¹ (C=O stretch) and 2500–2600 cm⁻¹ (tetrazole N-H) confirm functional groups .
Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24h) to assess ester/amide bond stability.
- Oxidative stress : Treat with 3% H₂O₂ to evaluate tetrazole ring oxidation.
- Thermal stability : Store at 40–60°C for 4 weeks, monitoring degradation via HPLC. Use mass balance (≥98% total content) to validate stability .
Advanced Research Questions
Q. How can crystallographic data for this compound be effectively refined, and what challenges arise during structural determination?
- Methodology : Use SHELXL for refinement. Challenges include:
- Disorder in morpholine substituents : Apply PART instructions and restraints to model methyl groups.
- Twinned crystals : Test for twin laws (e.g., two-fold rotation) using PLATON. High-resolution data (d < 0.8 Å) improves electron density maps for the acetic acid moiety .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. no activity) across studies?
- Methodology :
- Orthogonal assays : Compare results from plaque reduction (H1N1) and cell viability (MTT) assays. For example, {5-[(pyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid showed a selectivity index (SI) of 12.5 in plaque assays but cytotoxicity in MTT, highlighting assay-dependent outcomes .
- Structural analogs : Test derivatives with modified morpholine substituents (e.g., 2,6-diethyl vs. dimethyl) to isolate pharmacophoric groups. Use QSAR models to correlate logP with activity .
Q. What computational strategies predict the binding affinity of this compound with acetylcholinesterase or other neurological targets?
- Methodology :
- Docking (AutoDock Vina) : Simulate interactions between the tetrazole ring and catalytic triad (e.g., Ser203, His447 in AChE). The morpholine group’s lipophilicity may enhance blood-brain barrier penetration .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (100 ns trajectories). Monitor RMSD (<2 Å) to validate binding modes .
- Validation : Compare computational IC₅₀ values with experimental enzyme inhibition assays (e.g., Ellman’s method) .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields (e.g., 70% vs. 90%) for similar tetrazole derivatives be addressed?
- Methodology :
- Reproduce conditions : Ensure identical reagents (e.g., anhydrous vs. hydrated catalysts) and equipment (e.g., microwave vs. oil-bath heating).
- Byproduct analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or dimerized species) .
- Scale effects : Test yields at 1 mmol vs. 10 mmol scales; microliter-scale high-throughput screening may overestimate yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
